Cinnamoylhydroxamic acid

CAS No.: 29900-75-2

Cat. No.: VC13337346

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29900-75-2 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

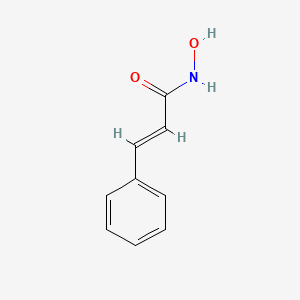

| IUPAC Name | (E)-N-hydroxy-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+ |

| Standard InChI Key | UVDDFTZLVFIQFL-VOTSOKGWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NO |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NO |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NO |

Introduction

Structural and Chemical Properties of Cinnamoylhydroxamic Acid

Cinnamoylhydroxamic acid belongs to the hydroxamic acid family, defined by the general structure , where the cinnamoyl group () serves as the R substituent . The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the hydroxamic acid moiety acts as a potent zinc-binding group (ZBG) . Spectroscopic characterization via NMR and FTIR confirms the presence of key functional groups, including the carbonyl () stretch at ~1,650 cm and N–O vibrations near 950 cm .

Table 1: Key Physicochemical Properties of Cinnamoylhydroxamic Acid

| Property | Value |

|---|---|

| CAS Number | 3669-32-7 |

| Molecular Formula | |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to off-white powder |

| Assay | ≥98.0% |

| Solubility | Partially soluble in ethanol, DMSO |

The compound’s ability to chelate metal ions, particularly vanadium(V) and zinc(II), underpins its utility in both therapeutic and analytical contexts .

Synthesis and Characterization

Conventional Synthesis Route

The most widely reported method involves the reaction of hydroxylamine hydrochloride with cinnamoyl chloride in an ethereal medium under alkaline conditions (e.g., NaCO) at 0–5°C . This exothermic reaction proceeds via nucleophilic acyl substitution, yielding CHA with an average purity of 98% and a reaction yield of 80% after recrystallization in ethyl acetate .

Advanced Synthetic Modifications

Recent innovations focus on integrating CHA into hybrid pharmacophores. For instance, coupling CHA with a pyrazole scaffold via a cinnamoyl linker enhances HDAC inhibitory activity . This method employs ethyl 4-aminocinnamate and O-(tert-butyldimethylsilyl)hydroxylamine, using EDCI/HOBt as coupling agents in dichloromethane . The final deprotection step with trifluoroacetic acid (TFA) yields the active hydroxamate, achieving IC values as low as 5.34 µM against HDACs .

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield | Application |

|---|---|---|---|

| Classical | Cinnamoyl chloride, NHOH·HCl, NaCO, 0°C | 80% | Analytical reagents |

| Hybrid Pharmacophore | EDCI/HOBt, TFA, CHCl | 65–75% | HDAC inhibitors |

CHA derivatives exhibit potent HDAC inhibition, a key mechanism in epigenetic cancer therapy. In neuroblastoma SH-SY5Y cells, compound 1a (IC = 5.34 µM) reduced proliferation by 75% at 25 µM, comparable to the reference drug Trichostatin A . Molecular docking studies reveal that the cinnamoyl group occupies the HDAC surface cleft, while the hydroxamate chelates zinc in the catalytic pocket .

Urease Inhibition

CHA demonstrates notable urease inhibitory activity (IC = 3.8–12.8 µM), outperforming thiourea (IC = 21.0 µM) . Electron-withdrawing substituents on the aromatic ring enhance this activity by stabilizing enzyme-inhibitor complexes. Kinetic assays indicate non-competitive inhibition, suggesting binding to urease’s flap region .

Quorum Sensing Interference in Pseudomonas aeruginosa

CHA and its 3-methoxy derivative (MCHA) disrupt quorum sensing (QS) in P. aeruginosa, reducing pyocyanin production by 62% and biofilm formation by 55% at sub-MIC concentrations . RT-qPCR data show downregulation of QS genes (rhlI, lasA, lasB) by ≥40%, impairing virulence without inducing bacterial resistance .

Table 3: Biological Activity Profile

Analytical Applications: Spectrophotometric Metal Detection

CHA serves as a selective chromogenic agent for vanadium(V) determination in environmental samples. At pH 2.5–3.5, it forms a 1:2 complex with V(V), detectable at 540 nm with a molar absorptivity of . The method achieves a detection limit of 0.11 µg/mL and has been validated for water and soil analysis .

Comparative Analysis with Related Hydroxamic Acids

Table 4: Comparison of Hydroxamic Acid Derivatives

| Compound | Target | IC | Unique Feature |

|---|---|---|---|

| Cinnamoylhydroxamic Acid | HDAC, Urease | 3.8–12.8 µM | Dual therapeutic-analytical use |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC | 10 nM | FDA-approved for lymphoma |

| Acetohydroxamic acid | Urease | 2.3 µM | Clinical urease inhibitor |

CHA’s dual functionality as both a therapeutic agent and analytical reagent distinguishes it from narrower-spectrum hydroxamates like SAHA.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume